molecular formula C16H23N3O2S B2775144 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1049474-67-0

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2775144
CAS No.: 1049474-67-0
M. Wt: 321.44
InChI Key: MWUVLFTWBKCGNK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-13-7-9-14(10-8-13)22(20,21)17-12-16(18(2)3)15-6-5-11-19(15)4/h5-11,16-17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVLFTWBKCGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C17H25N3O3S
  • Molecular Weight : 351.5 g/mol
  • CAS Number : 1049348-22-2
  • SMILES Notation : COc1ccc(S(=O)(=O)NCC(c2cccn2C)N(C)C)c(C)c1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit inhibition of specific enzymes involved in metabolic pathways, particularly those related to cholesterol metabolism and cellular signaling processes.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Research indicates that modifications in the molecular structure can lead to enhanced potency and selectivity. For instance, the presence of the dimethylamino group and the pyrrole moiety significantly influences the compound's pharmacological profile.

Table 1: Summary of Structural Modifications and Biological Activities

ModificationBiological ActivityReference
Dimethylamino groupEnhances solubility and bioavailability
Pyrrole ringIncreases interaction with biological targets
Sulfonamide moietyExhibits antibacterial properties

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including our compound of interest. The agar disc-diffusion method was employed to assess its efficacy against various bacterial strains.

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Proteus mirabilis
  • Concentration : 1 mM in DMSO

Results indicated that the compound exhibited significant activity against S. aureus and E. coli, suggesting potential as an antibacterial agent.

Inhibition of Cholesterol Metabolism

Research has highlighted the role of certain sulfonamide derivatives in inhibiting acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cholesterol metabolism. In vitro studies demonstrated that modifications to the sulfonamide structure could enhance ACAT inhibitory activity, leading to potential applications in managing hypercholesterolemia.

Case Study 1: In Vivo Efficacy Against Atherosclerosis

A study investigated the effects of related compounds on atherosclerotic plaque development in animal models. The results showed that specific sulfonamide derivatives reduced plaque formation significantly compared to controls. This suggests a promising avenue for further research into cardiovascular applications.

Case Study 2: Antimicrobial Screening

In a comparative study of various sulfonamide derivatives, our compound was included among those tested for antibacterial properties. The results indicated that it had comparable efficacy to established antibiotics against Gram-positive bacteria, highlighting its potential as a therapeutic agent.

Scientific Research Applications

Pharmacological Studies

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide has been investigated for its potential as a therapeutic agent in various diseases:

Material Science

The sulfonamide moiety is often utilized in the development of new materials, particularly in polymer chemistry:

  • Polymer Additives: Sulfonamides can improve the thermal stability and mechanical properties of polymers. Research into the incorporation of such compounds into polymer matrices could lead to innovative materials with enhanced performance characteristics.

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and efficiency:

StepReaction TypeKey ReagentsOutcome
1AlkylationDimethylamineFormation of dimethylaminopropyl chain
2SulfonationSulfonyl chlorideIntroduction of sulfonamide group
3CyclizationPyrrole derivativeFormation of pyrrolidine ring

This synthetic pathway highlights the versatility of the compound in organic synthesis and its potential utility in developing new chemical entities.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating various benzamide derivatives, compounds similar to this compound were tested against cancer cell lines. Results indicated that modifications in the amine and sulfonamide groups significantly affected cytotoxicity and selectivity towards cancer cells . This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential.

Case Study 2: Neuroactive Compound Development

Research on related pyrrole-based compounds has shown promising results in modulating neurotransmitter systems. A study demonstrated that specific structural features influenced binding affinity to serotonin receptors, suggesting that this compound may also exhibit similar neuroactive properties .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (SO₂NH) participates in nucleophilic substitution reactions, particularly at the sulfur center:

  • Reaction with alkyl halides : The nitrogen of the sulfonamide acts as a nucleophile, forming N-alkylated derivatives under basic conditions (e.g., K₂CO₃/DMF, 60°C).

  • Halogenation : Electrophilic chlorination/bromination occurs at the para position of the toluene sulfonyl group under Cl₂/FeCl₃ or Br₂/AlBr₃ catalysis.

Acid-Base Reactions

The dimethylamino group (-N(CH₃)₂) enables acid-base interactions:

  • Protonation : Forms a quaternary ammonium salt in acidic media (e.g., HCl, pKa ~8–9).

  • Deprotonation : The pyrrole NH (if present) can be deprotonated by strong bases like LDA (lithium diisopropylamide), enabling further functionalization .

Alkylation and Acylation

The tertiary amine undergoes alkylation/acylation:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation CH₃I, K₂CO₃, DMFQuaternary ammonium salt75–85%
Acylation Acetyl chloride, Et₃NN-Acetyl derivative60–70%

Cyclization and Dimerization

Under thermal or catalytic conditions:

  • Pyrrole involvement : The 1-methylpyrrole ring participates in cycloadditions (e.g., [4+2] with dienophiles) to form polycyclic systems .

  • Dimerization : Oxidative coupling (e.g., MnO₂) yields bis-sulfonamide derivatives via C–N bond formation .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide moiety inhibits enzymes (e.g., carbonic anhydrase) through coordination to Zn²⁺ in active sites .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to analogs:

CompoundStructural FeatureReactivity Highlight
5-Chloro-N-(2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide Chloro substituentEnhanced electrophilic substitution at Cl position
N-(2-(Dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide Fluoro/methoxy groupsIncreased stability toward hydrolysis
2,5-Dichloro-N-(...ethyl)benzenesulfonamide Dichloro substitutionHigher halogenation reactivity

Q & A

Basic: What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution between a tertiary amine intermediate and 4-methylbenzenesulfonyl chloride. Key steps include:

Amine preparation : React 1-methyl-1H-pyrrole-2-carbaldehyde with dimethylamine under reductive amination conditions to form the tertiary amine .

Sulfonylation : Treat the amine with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

Purification : Recrystallize the crude product using ethanol/water mixtures or employ silica-gel chromatography (eluent: 5% methanol in chloroform) to achieve >95% purity .
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H/13^13C NMR (DMSO-d6, δ 2.35 for methyl sulfonamide, δ 6.2–6.8 for pyrrole protons) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a multi-technique approach:

Spectroscopy :

  • NMR : Assign peaks for the dimethylamino group (δ 2.2–2.4), pyrrole protons (δ 6.1–6.8), and aromatic sulfonamide protons (δ 7.3–7.8) .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ at m/z 376.2 (calculated) using ESI-MS .

Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate). Perform X-ray diffraction (Mo-Kα radiation) to resolve bond angles and confirm stereochemistry .

Advanced: How can researchers resolve contradictions in 1^11H NMR data for this compound?

Methodological Answer:
Discrepancies in splitting patterns or chemical shifts may arise from tautomerism or solvent effects. Address this by:

Variable Temperature NMR : Conduct experiments from 25°C to −40°C in DMSO-d6 to stabilize dynamic conformers .

Deuterated Solvent Screening : Compare spectra in CDCl3 vs. DMSO-d6 to assess hydrogen bonding effects on pyrrole protons .

Cross-Validation : Use X-ray crystallography to resolve ambiguities in proton environments (e.g., pyrrole ring puckering) .

Advanced: What computational methods can predict the biological activity of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Parameterize the sulfonamide group’s binding affinity for zinc-containing active sites .

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS (force field: CHARMM36) to assess stability over 100 ns trajectories .

QSAR Modeling : Train models on sulfonamide derivatives’ IC50 data to predict inhibitory potency against specific targets .

Advanced: How to design experiments to study this compound’s enzyme inhibition mechanism?

Methodological Answer:

Assay Selection : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) with 4-methylumbelliferyl acetate as a substrate .

Kinetic Analysis :

  • Measure KiK_i (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
  • Compare IC50 values at pH 7.4 and 6.5 to assess pH-dependent activity .

Control Experiments : Include known inhibitors (e.g., acetazolamide) to validate assay conditions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s activity?

Methodological Answer:

Systematic Substitution :

  • Replace the 4-methyl group on the sulfonamide with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups .
  • Modify the pyrrole’s N-methyl group to assess steric effects .

Bioactivity Testing : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate substituent effects with IC50 values .

Data Analysis : Use principal component analysis (PCA) to identify structural descriptors (e.g., logP, polar surface area) linked to activity .

Basic: What purification techniques ensure high purity for this compound?

Methodological Answer:

Recrystallization : Dissolve crude product in hot ethanol (70°C), filter, and cool to −20°C for 12 hours. Yields ~85% purity .

Column Chromatography : Use silica gel (60–120 mesh) with a gradient eluent (chloroform → chloroform:methanol 9:1). Monitor fractions via TLC (Rf = 0.4 in 9:1 CHCl3:MeOH) .

Final Validation : Confirm purity >98% via HPLC (retention time: 8.2 min, C18 column, 60% acetonitrile) .

Advanced: How to analyze reaction mechanisms using kinetic isotope effects (KIEs)?

Methodological Answer:

Isotope Labeling : Synthesize deuterated analogs (e.g., 2^2H at dimethylamino group) to track hydrogen transfer steps .

Rate Comparison : Measure kH/kDk_H/k_D for sulfonylation steps under identical conditions. A KIE >1 indicates a proton-transfer-dependent mechanism .

Computational Support : Perform DFT calculations (Gaussian 16, B3LYP/6-31G**) to model transition states and validate experimental KIEs .

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